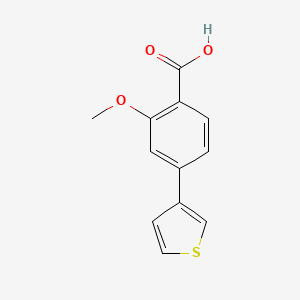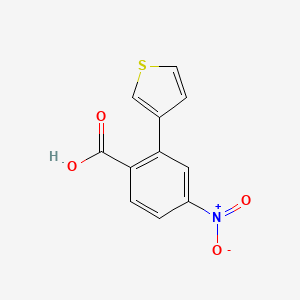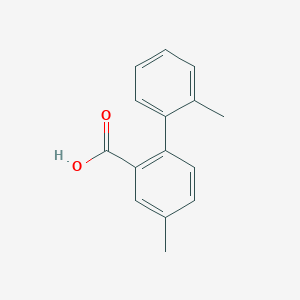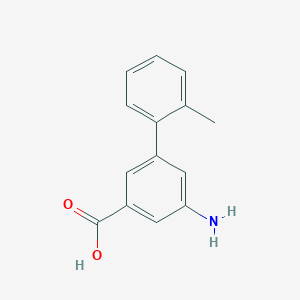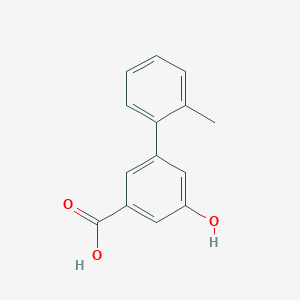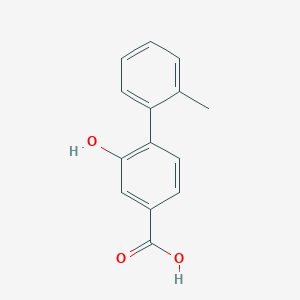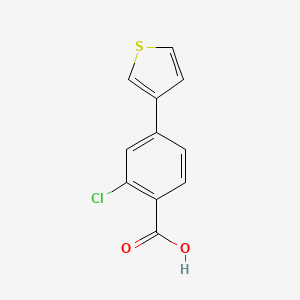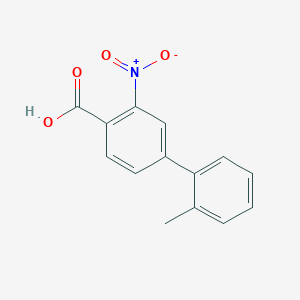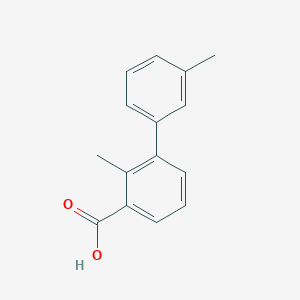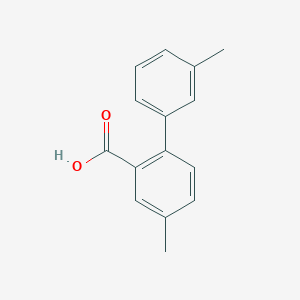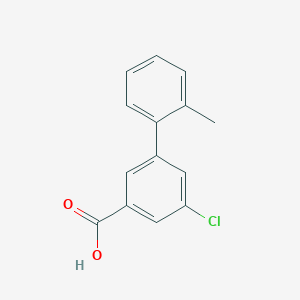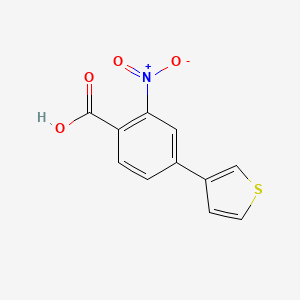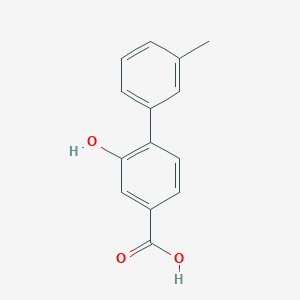
3-Hydroxy-4-(3-methylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-(3-methylphenyl)benzoic acid, also known as methyl vanillic acid (MVA), is a naturally occurring phenolic compound found in many plant species. It is a key intermediate in the synthesis of several important compounds and has been widely studied for its potential applications in various fields, including medicine, food science, and cosmetics.
Scientific Research Applications
MVA has a wide range of applications in scientific research. It has been used in the study of plant metabolism, as well as in the synthesis of various compounds, including antioxidants, anti-inflammatory agents, and antifungal agents. It has also been used as a biomarker for the presence of certain environmental pollutants, as well as for the detection of certain genetic mutations.
Mechanism of Action
MVA has been shown to act as a potent antioxidant and anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and free radicals, thereby reducing inflammation and oxidative stress. Additionally, it has been found to inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
MVA has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-viral, and anti-allergic properties. Additionally, it has been found to possess neuroprotective effects, as well as to modulate the activity of certain enzymes involved in the metabolism of lipids, carbohydrates, and proteins.
Advantages and Limitations for Lab Experiments
MVA is a relatively safe and inexpensive compound, making it an ideal choice for laboratory experiments. Its relatively low toxicity makes it suitable for use in cell culture studies, as well as for use in animal studies. However, due to its relatively low solubility in water, it can be difficult to dissolve and may require the use of solvents to facilitate its dissolution.
Future Directions
Given the wide range of potential applications of MVA, there are a number of future directions that can be explored. These include further studies into its anti-inflammatory, anti-oxidant, anti-cancer, anti-viral, and anti-allergic properties, as well as further investigations into its potential neuroprotective effects. Additionally, further studies into the synthesis of MVA and its derivatives, as well as its potential use as a biomarker for certain environmental pollutants, are also needed.
Synthesis Methods
MVA is synthesized from the reaction of 3-3-Hydroxy-4-(3-methylphenyl)benzoic acid, 95%benzoic acid and sodium hydroxide in aqueous solution. The reaction is carried out at a temperature of 110-120°C and yields a yield of 95%. The resulting product is then purified and crystallized to obtain the pure MVA.
properties
IUPAC Name |
3-hydroxy-4-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-3-2-4-10(7-9)12-6-5-11(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLXKZYCNHKGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688602 |
Source


|
| Record name | 2-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-98-8 |
Source


|
| Record name | 2-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

